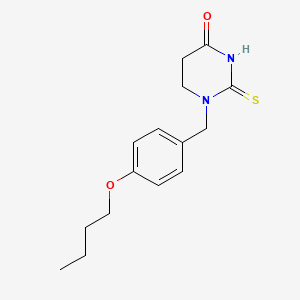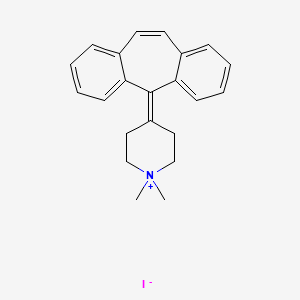
Cyproheptadinium methiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyproheptadinium methiodide is a chemical compound with the molecular formula C22H24IN. It is a derivative of cyproheptadine, a first-generation antihistamine known for its antiserotonergic and anticholinergic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyproheptadinium methiodide typically involves the methylation of cyproheptadine. The reaction is carried out by treating cyproheptadine with methyl iodide under controlled conditions. The reaction proceeds as follows:
Starting Material: Cyproheptadine
Reagent: Methyl iodide (CH3I)
Conditions: The reaction is usually conducted in an organic solvent such as acetone or ethanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of cyproheptadine and methyl iodide are handled in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Cyproheptadinium methiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to cyproheptadine.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Cyproheptadine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Cyproheptadinium methiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Industry: It is used in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
Cyproheptadinium methiodide exerts its effects by competing with free histamine and serotonin for binding at their respective receptors. This antagonism at serotonin receptors, particularly the 5-HT2 receptors, is believed to be responsible for its ability to stimulate appetite and mitigate allergic reactions . The compound’s anticholinergic properties also contribute to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Cyproheptadine: The parent compound, known for its antihistamine and antiserotonergic properties.
Ketotifen: Another first-generation antihistamine with similar uses but different chemical structure.
Loratadine: A second-generation antihistamine with fewer side effects compared to cyproheptadine.
Uniqueness
Cyproheptadinium methiodide is unique due to its specific methylation, which alters its pharmacokinetic and pharmacodynamic properties. This modification can enhance its binding affinity to certain receptors and potentially reduce side effects compared to its parent compound, cyproheptadine.
Properties
CAS No. |
74927-10-9 |
|---|---|
Molecular Formula |
C22H24IN |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
1,1-dimethyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium;iodide |
InChI |
InChI=1S/C22H24N.HI/c1-23(2)15-13-19(14-16-23)22-20-9-5-3-7-17(20)11-12-18-8-4-6-10-21(18)22;/h3-12H,13-16H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FOSCPVSRXZJBLR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


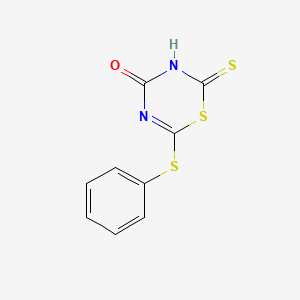
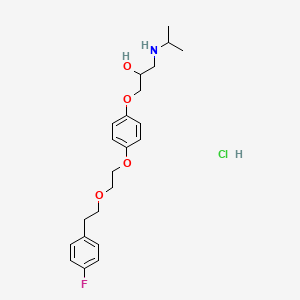

![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)
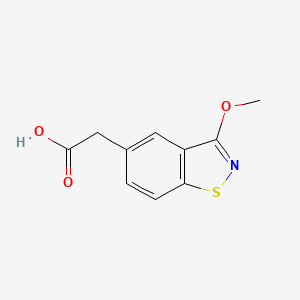
![2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile](/img/structure/B12691772.png)


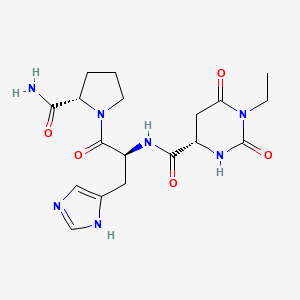

![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
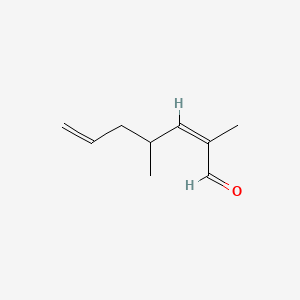
![3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]](/img/structure/B12691823.png)
